FTI-276 trifluoroacetate salt is a potent and selective inhibitor of farnesyltransferase (FTase) subtype I. [, ] FTases are enzymes that catalyze the transfer of a 15-carbon isoprenoid, farnesyl, to cysteine residues located near the C-terminus of proteins containing a CaaX motif. [, ] This process, known as farnesylation, is crucial for the localization and function of various proteins involved in cellular signaling pathways. [, ]
FTI-276 trifluoroacetate salt is a potent and selective inhibitor of farnesyltransferase, an enzyme critical in the post-translational modification of proteins, particularly those involved in cancer signaling pathways. This compound has garnered attention due to its ability to inhibit oncogenic Ras proteins, which are implicated in various cancers, including lung carcinoma. The trifluoroacetate salt form enhances solubility and stability, making it suitable for laboratory research.
FTI-276 is classified as a CAAX peptidomimetic, reflecting its structural mimicry of the carboxyl-terminal region of Ras proteins. It is primarily sourced from chemical suppliers like Tocris Bioscience and Cayman Chemical, with a CAS number of 1217471-51-6. The empirical formula is , indicating a complex structure with specific functional groups that contribute to its biological activity .
The synthesis of FTI-276 trifluoroacetate salt involves multiple steps, typically starting from commercially available amino acids and other organic compounds. Key steps include:
The molecular structure of FTI-276 trifluoroacetate salt includes several key features:
The molecular weight is approximately 547.61 g/mol, and its structural representation can be described using SMILES notation: SC[C@H](N)CNC1=CC=C(C(N[C@H]([C@](O)=O)CCSC)=O)C(C2=CC=CC=C2)=C1.FC(F)(C(O)=O)F
.
FTI-276 primarily acts through competitive inhibition of farnesyltransferase. The mechanism involves:
The compound exhibits an IC₅₀ value of approximately 500 pM in vitro, indicating high potency against farnesyltransferase .
The mechanism by which FTI-276 exerts its effects includes:
This action leads to a reduction in tumor growth in models expressing oncogenic K-Ras mutations .
FTI-276 trifluoroacetate salt exhibits several notable physical and chemical properties:
FTI-276 trifluoroacetate salt is primarily used in research settings for:
FTI-276 trifluoroacetate salt is a peptidomimetic inhibitor designed to selectively target farnesyltransferase (FTase) with high affinity. The compound mimics the CAAX motif of Ras proteins, competitively binding to FTase's active site and preventing farnesyl group transfer from farnesyl pyrophosphate (FPP) to substrate proteins. Structural analyses reveal that its CAAX pharmacophore (cysteine-aliphatic-aliphatic-X) enables precise molecular recognition by FTase, with the trifluoroacetate moiety enhancing solubility and binding stability [5] [7]. The inhibitor exhibits exceptional in vitro potency, with an IC₅₀ value of 500 pM against FTase, making it one of the most selective FTase inhibitors documented [5]. This binding specificity is attributed to:
Table 1: Enzymatic Inhibition Profile of FTI-276
Target Enzyme | IC₅₀ Value | Selectivity Ratio (vs. GGTase I) |
---|---|---|
Farnesyltransferase (FTase) | 500 pM | 1 (Reference) |
Geranylgeranyltransferase I (GGTase I) | 50 nM | 100-fold |
The primary biochemical consequence of FTase inhibition is the blockade of post-translational prenylation of Ras oncoproteins. FTI-276 disrupts the farnesylation-dependent membrane localization of Ras isoforms (particularly H-Ras and N-Ras), preventing their insertion into the plasma membrane where signal transduction occurs [4] [2]. This disruption cascades through multiple signaling pathways:
Notably, K-Ras exhibits partial resistance due to alternative geranylgeranylation by GGTase I, explaining the differential inhibition efficacy across Ras isoforms [2] [4].
Table 2: Cascading Effects of Ras Prenylation Disruption
Prenylation Blockade | Immediate Consequence | Downstream Pathway Impact |
---|---|---|
H-Ras mislocalization | Loss of membrane signaling platforms | ERK phosphorylation reduced >90% |
N-Ras mislocalization | Impaired GTP/GDP exchange | PI3K/Akt activity decreased 70-80% |
K-Ras alternative prenylation | Compensatory geranylgeranylation | Limited efficacy in K-Ras mutants |
A critical pharmacological feature of FTI-276 is its >100-fold selectivity for FTase over geranylgeranyltransferase I (GGTase I), with IC₅₀ values of 500 pM and 50 nM, respectively [5]. This selectivity arises from:
This selective inhibition profile minimizes disruption of geranylgeranylated proteins (e.g., Rho family GTPases) that regulate essential cellular processes, thereby reducing off-target effects [4] [5]. However, at supra-pharmacological concentrations (>10 μM), FTI-276 may partially inhibit GGTase I, potentially contributing to cytotoxic effects in certain cancer models [5].
Beyond direct Ras inhibition, FTI-276 exerts broad anticancer effects through multipathway interference:
The compound demonstrates synergistic potency with paclitaxel, enhancing tubulin acetylation 3-5 fold compared to either agent alone through HDAC6 inhibition [6]. This occurs via a dual mechanism: direct FTase inhibition prevents HDAC6 membrane association, while taxanes stabilize acetylated microtubules.
FTI-276 induces widespread dysregulation of prenylated proteins beyond Ras, disrupting critical cellular functions in malignancies:
Notably, non-Ras targets significantly contribute to FTI-276's antitumor efficacy:
Table 3: Key Non-Ras Targets of FTI-276 in Neoplastic Cells
Protein | Prenylation Type | Functional Consequence of Inhibition |
---|---|---|
HDAC6 | Farnesylation | Hyperacetylation of α-tubulin (3-5 fold increase) |
RhoB | Farnesylation/Geranylgeranylation | Altered stress fiber formation & apoptosis induction |
Lamin A/C | Farnesylation | Nuclear envelope instability |
Rheb | Farnesylation | mTOR pathway inhibition |
CENP-E | Farnesylation | Mitotic checkpoint impairment |
The compound's broad impact on these regulatory systems explains its activity in Ras-independent models, including multiple myeloma and leukemia systems [4] [7].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4